molecular formula C5H9NSe B14740784 Selenocyanic acid, butyl ester CAS No. 4700-45-2

Selenocyanic acid, butyl ester

Cat. No.: B14740784
CAS No.: 4700-45-2
M. Wt: 162.10 g/mol
InChI Key: VIOHIHGFOAWMAJ-UHFFFAOYSA-N
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Description

Selenocyanic acid, butyl ester (C₅H₉NSe, molecular weight ≈ 162 g/mol) is an organoselenium compound derived from selenocyanic acid (HSeCN). Its structure consists of a butyl group (-C₄H₉) bonded to a selenocyanate (-SeCN) functional group. This compound is part of a broader class of selenocyanic acid esters, which exhibit unique chemical and biological properties due to the electronegativity and polarizability of selenium.

Properties

CAS No.

4700-45-2

Molecular Formula

C5H9NSe

Molecular Weight

162.10 g/mol

IUPAC Name

butyl selenocyanate

InChI

InChI=1S/C5H9NSe/c1-2-3-4-7-5-6/h2-4H2,1H3

InChI Key

VIOHIHGFOAWMAJ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Se]C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenocyanic acid, butyl ester can be synthesized through the esterification of selenocyanic acid with butanol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Selenocyanic acid+ButanolSelenocyanic acid, butyl ester+Water\text{Selenocyanic acid} + \text{Butanol} \rightarrow \text{this compound} + \text{Water} Selenocyanic acid+Butanol→Selenocyanic acid, butyl ester+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures a high yield and purity of the ester. The reaction is carried out in a reactor where selenocyanic acid and butanol are continuously fed, and the ester is continuously removed to drive the reaction to completion.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water, especially under acidic or basic conditions, to yield selenocyanic acid and butanol.

    Reduction: The ester can be reduced to its corresponding alcohol and selenide using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under appropriate conditions.

Major Products:

    Hydrolysis: Selenocyanic acid and butanol.

    Reduction: Butanol and selenide.

    Substitution: Depending on the nucleophile, different substituted selenocyanic acid esters.

Scientific Research Applications

Selenocyanic acid, butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other selenium-containing compounds.

    Biology: Studied for its potential antioxidant properties due to the presence of selenium.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in drugs that require selenium as a component.

    Industry: Utilized in the production of fragrances and flavorings due to its ester properties.

Mechanism of Action

The mechanism of action of selenocyanic acid, butyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release selenocyanic acid, which can then participate in redox reactions due to the presence of selenium. These redox reactions are crucial in biological systems where selenium acts as an antioxidant, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Functional Group(s) Key Structural Features
Selenocyanic acid, butyl ester C₅H₉NSe ~162 -SeCN (selenocyanate) Selenium atom enhances polarizability
n-Butyl acetate C₆H₁₂O₂ 116.16 -OAc (acetate) Ester with oxygen-based polarity
Butyl benzoate C₁₁H₁₄O₂ 178.23 -OAc (benzoate) Aromatic ring introduces rigidity
Butyl salicylate C₁₁H₁₄O₃ 194.23 -OAc (salicylate), -OH Ortho-hydroxyl group for H-bonding
Succinic acid, butyl ethyl ester C₁₀H₁₈O₄ 202.25 Two ester groups Flexible aliphatic backbone

Key Observations :

  • Selenium vs. Oxygen: The -SeCN group in selenocyanic acid esters introduces distinct electronic properties compared to oxygen-based esters (e.g., n-butyl acetate). Selenium’s larger atomic size and lower electronegativity may enhance hydrophobic interactions and alter redox activity .
  • Aromatic vs. Aliphatic Esters: Butyl benzoate and salicylate contain aromatic rings, which confer rigidity and π-π stacking capabilities, absent in the aliphatic selenocyanic acid butyl ester .

Physical and Chemical Properties

Compound Boiling Point (°C) Solubility in Water Stability Notes
This compound Not reported Likely low (hydrophobic) Susceptible to Se-C bond cleavage under UV/heat
n-Butyl acetate 126 Slightly soluble (0.6 g/L) Stable under ambient conditions
Butyl benzoate 250 Practically insoluble Thermally stable up to 200°C
Butyl salicylate 259 Insoluble Sensitive to hydrolysis
Succinic acid, butyl ethyl ester 285 Low solubility High thermal stability

Key Observations :

  • Solubility: Selenocyanic acid esters are expected to have low water solubility due to the hydrophobic butyl chain and selenium moiety, similar to butyl benzoate and salicylate .
  • Stability: The Se-C bond in selenocyanic acid esters may be less stable than C-O bonds in conventional esters, requiring careful handling to avoid degradation .

Molecular Interactions and Crystallography

  • Selenocyanic Acid Esters: Limited crystallographic data exist, but related selenocyanate compounds show weak intermolecular interactions (e.g., van der Waals forces) and minimal hydrogen bonding due to the lack of strong H-bond donors .
  • Butyl OA Ester Polymorphs: Oleanolic acid (OA) butyl esters exhibit polymorphism, with metastable phases stabilized by O-H···O hydrogen bonds and stable phases dominated by dispersive forces . This suggests that selenium’s polarizability in selenocyanic acid esters could similarly influence crystal packing.

Key Observations :

  • Bioactivity: Selenocyanic acid esters are promising for drug development due to selenium’s role in redox regulation and enzyme inhibition. However, the butyl ester’s specific activity remains unstudied .
  • Industrial Use: Conventional butyl esters are widely used as solvents and plasticizers, whereas selenocyanic acid derivatives are niche compounds with specialized applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester bond in selenocyanic acid, butyl ester undergoes hydrolysis under aqueous conditions, producing reactive selenocyanate ions. This reaction is pH-dependent:

  • Acidic pH : Accelerated hydrolysis occurs, leading to cleavage of the ester bond and formation of selenocyanate (SeCN⁻) and butanol. The reaction is reversible, with water acting as a nucleophile .

  • Basic pH : Similar cleavage occurs, but selenocyanate ions remain stabilized in solution.

Reaction ConditionsProductsKey Observations
Aqueous solution (pH 5–7)Selenocyanate (SeCN⁻) + ButanolReversible, accelerated at pH 5
Acidic buffer (pH 4–5.2)Selenocyanate + ButanolReduced auxiliary cleavage

The hydrolysis mechanism involves nucleophilic attack by water molecules on the carbonyl carbon, followed by elimination of the selenocyanate group .

Reduction Reactions

Reduction of this compound generates selenols (RSeH), which are reactive intermediates in organic synthesis. Common reducing agents include:

  • NaBH₄/LiAlH₄ : Convert selenocyanates to selenols via two-electron transfer .

  • TCEP/DPDS : Used in peptide ligation reactions to generate phenylselenol (PhSeH) or selenocyanate ions .

Reducing AgentProductsApplications
NaBH₄Selenols (RSeH)Synthesis of alkyl/aryl selenols
TCEP/DPDSPhenylselenol (PhSeH)Peptide ligation intermediates

Reduction typically occurs under inert atmospheres (N₂) to minimize oxidation .

Ligation Reactions

This compound participates in diselenide–selenoester ligation for peptide synthesis. The reaction proceeds via an Se-to-N acyl shift, forming transient selenoester intermediates:

  • Initial Ligation : Selenoester reacts with a peptide containing a diselenide bond, forming a selenocyanate intermediate.

  • Acyl Transfer : The intermediate undergoes a conformational shift, transferring the acyl group to the peptide backbone .

StepKey ReagentsProductsChallenges
Selenoester formationTCEP/DPDS, pH 5.2Intermediate selenoesterPremature hydrolysis
Acyl shiftNonePeptide productpH-dependent stability

Optimal conditions involve acidic buffers (pH 5.2) to minimize hydrolysis, though auxiliary cleavage remains a challenge .

Nucleophilic Attack

The selenocyanate group ([Se]C#N) is susceptible to nucleophilic attack, enabling functionalization:

  • Amino acids : Reaction with amines leads to amine–selenocyanate adducts.

  • Aldehydes/Ketones : Form selenoacetals via Lewis acid catalysis (e.g., TiCl₄) .

NucleophileProductsApplications
AminesAmine–selenocyanate adductsBioconjugation intermediates
Aldehydes/KetonesSelenoacetalsOrganic synthesis templates

These reactions highlight the compound’s utility in constructing selenium-containing biomolecules .

Research Findings and Challenges

  • Stability : Selenoester hydrolysis is highly pH-sensitive, with optimal stability at pH 4–5.2 .

  • Auxiliary Cleavage : Premature removal of seleno-auxiliary groups during ligation requires careful control of TCEP concentrations .

  • Biological Significance : Organoselenium compounds like selenocyanic acid derivatives show potential in oxidative stress modulation and apoptosis studies.

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